
7-(2,4,5-Trimethoxyphenyl)-7-oxoheptansäure
Übersicht
Beschreibung
The Trimethoxyphenyl (TMP) group, which includes the 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N- (prop-2-yn-1-yl)-3- (3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthetic key strategies involve condensation reaction and coupling reaction .Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis
The synthetic key strategies involve condensation reaction and coupling reaction to generate trans -3,4,5-trimethoxycinnamamides .Wissenschaftliche Forschungsanwendungen
Antikrebs-Effekte
Verbindungen, die die TMP-Gruppe enthalten, haben bemerkenswerte Antikrebs-Effekte gezeigt, indem sie Tubulin, Hitzeschockprotein 90 (Hsp90), Thioredoxinreduktase (TrxR), Histon-Lysin-spezifische Demethylase 1 (HLSD1), Activin-Rezeptor-ähnliche Kinase-2 (ALK2), P-Glykoprotein (P-gp) und den β-Rezeptor des Plättchen-abgeleiteten Wachstumsfaktors effektiv hemmen .
Antibakterielle Eigenschaften
Ausgewählte TMP-tragende Verbindungen haben vielversprechende antibakterielle Eigenschaften gezeigt, darunter Aktivitäten gegen Helicobacter pylori und Mycobacterium tuberculosis .
Antimykotische Eigenschaften
TMP-tragende Verbindungen haben auch antimykotische Eigenschaften gezeigt .
Antivirale Aktivität
Es gab Berichte über die antivirale Aktivität von TMP-basierten Verbindungen, die Potenzial gegen Viren wie das Virus des erworbenen Immunschwäche-Syndroms (AIDS), das Hepatitis-C-Virus und das Influenzavirus haben .
Antiparasitäre Mittel
Verbindungen, die den TMP-Pharmakophor enthalten, haben auch eine signifikante Wirksamkeit gegen Leishmania, Malaria und Trypanosoma gezeigt, was auf ihr Potenzial als Antiparasitäre Mittel hindeutet .
Anti-entzündliche, Anti-Alzheimer-, Antidepressiva- und Anti-Migräne-Eigenschaften
Diese Verbindungen wurden mit entzündungshemmenden, Anti-Alzheimer-, Antidepressiva- und Anti-Migräne-Eigenschaften in Verbindung gebracht, wodurch ihr therapeutischer Umfang erweitert wird .
Antiepileptika und Sedativa
Eine Reihe von (E)-3-(3,4,5-Trimethoxyphenyl)acrylsäure (TMCA)-Amidderivaten wurde entworfen und synthetisiert, und sie wurden biologisch auf ihre antikonvulsive, sedative Aktivität und Neurotoxizität hin bewertet . Unter diesen zeigten die Verbindungen 4, 9 und 16 in der primären Bewertung eine gute antikonvulsive Aktivität .
Antinarcotika
Eine einfache Synthese und biologische Bewertung von trans-3,4,5-Trimethoxyzimtsäureamiden als neuartige Antinarcotika wird beschrieben .
Wirkmechanismus
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds have been shown to inhibit the function of their targets, leading to various biological effects . For instance, TMP compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Tmp-containing compounds have been associated with various biochemical pathways due to their broad range of targets . For example, inhibition of tubulin affects the cell cycle, particularly the mitotic phase .
Result of Action
Tmp-containing compounds have been associated with a wide range of biological effects, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Zukünftige Richtungen
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that there are many potential future directions for research and development of this compound.
Biochemische Analyse
Biochemical Properties
7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trimethoxyphenyl group is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt microtubule dynamics, affecting cell division and stability .
Cellular Effects
The effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting key enzymes such as Hsp90 and TrxR, 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can induce apoptosis in cancer cells . Additionally, its interaction with histone demethylases can lead to changes in gene expression, potentially affecting cellular differentiation and proliferation .
Molecular Mechanism
At the molecular level, 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, disrupting the formation of microtubules and leading to cell cycle arrest . Furthermore, the inhibition of Hsp90 can destabilize client proteins, promoting their degradation and inducing stress responses in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can lead to sustained inhibition of target enzymes, resulting in prolonged cellular stress and potential apoptosis .
Dosage Effects in Animal Models
The effects of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting cancer cell-specific enzymes . At higher doses, toxic effects may be observed, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the inhibition of thioredoxin reductase by 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid can disrupt redox homeostasis, leading to oxidative stress .
Transport and Distribution
The transport and distribution of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and efficacy .
Subcellular Localization
The subcellular localization of 7-(2,4,5-Trimethoxyphenyl)-7-oxoheptanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tubulin suggests that it may localize to the cytoskeleton, where it can exert its effects on microtubule dynamics . Additionally, the compound’s ability to inhibit histone demethylases indicates potential localization within the nucleus, affecting chromatin structure and gene expression .
Eigenschaften
IUPAC Name |
7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-20-13-10-15(22-3)14(21-2)9-11(13)12(17)7-5-4-6-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVTVJCUDMBSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263716 | |
| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-97-7 | |
| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


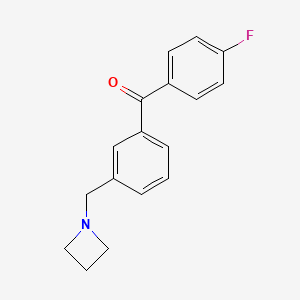
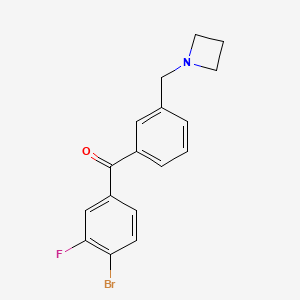
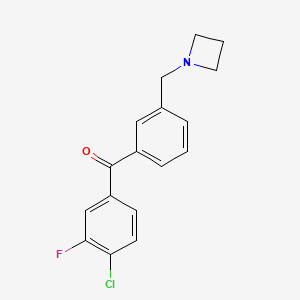
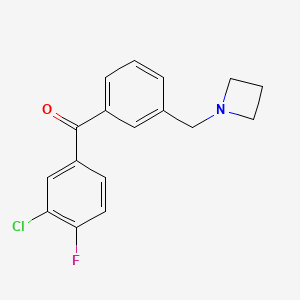

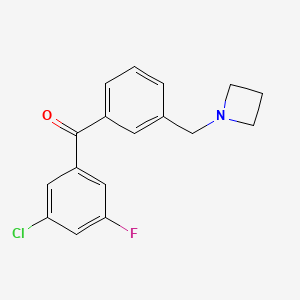
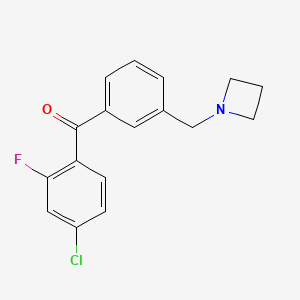
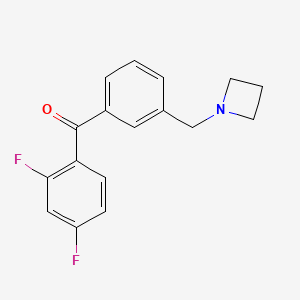

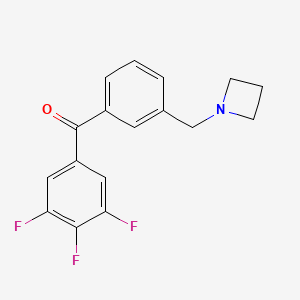
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)
![3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)
